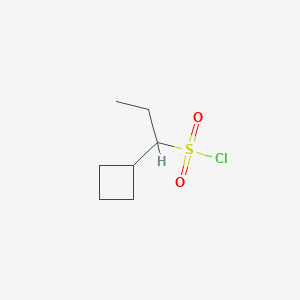
1-Cyclobutylpropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane backbone, which is further connected to a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. The reaction proceeds through oxidative chlorination, converting thiols directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl₄) in combination with hydrogen peroxide has been reported to yield high-purity sulfonyl chlorides with excellent efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with nucleophiles such as amines to form sulfonamides.
Reduction: Although less common, reduction reactions can convert sulfonyl chlorides to sulfides.
Common Reagents and Conditions:
Substitution: Amines, sodium azide (NaN₃), and other nucleophiles.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl azides: Formed through reactions with sodium azide.
Applications De Recherche Scientifique
1-Cyclobutylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonyl azides.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of sulfonamide and sulfonyl azide derivatives. These reactions typically proceed through nucleophilic substitution mechanisms, where the sulfonyl chloride group is replaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
- Cyclopropylpropane-1-sulfonyl chloride
- Cyclopentylpropane-1-sulfonyl chloride
- Cyclohexylpropane-1-sulfonyl chloride
Comparison: 1-Cyclobutylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
1-cyclobutylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
VCFONOCDHIBLPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


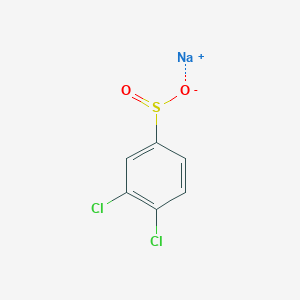
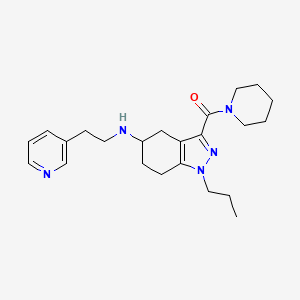
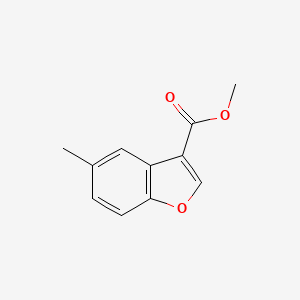

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
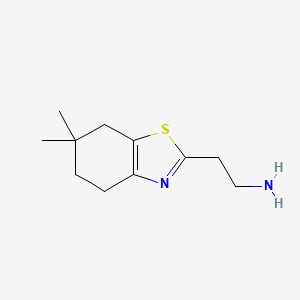
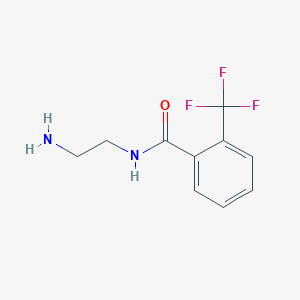
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)

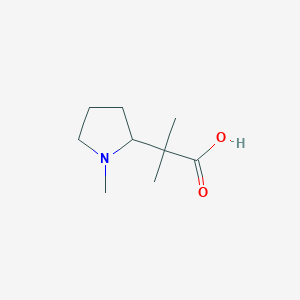
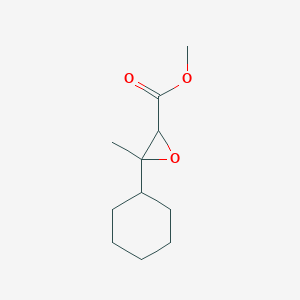
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
